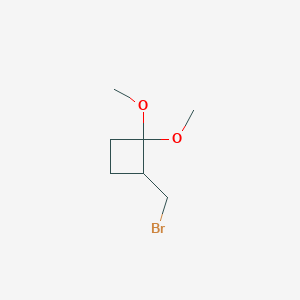

2-(Bromomethyl)-1,1-dimethoxycyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can vary depending on the specific compound. Generally, they contain a carbon atom bonded to a hydrogen atom and a bromine atom .Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions due to the presence of the reactive bromomethyl group. For example, they can undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. In general, they are likely to be dense, refractive, and hazardous .Scientific Research Applications

Ring Expansion and Stereoselectivity

The synthesis of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes via ring expansion of isopropylidenecyclobutanes has been demonstrated, showcasing the utility of related compounds in generating more complex cyclic structures. The process, which employs HBr/HOAc in polar solvents, results in high stereoselectivity and moderate regioselectivity, highlighting the synthetic versatility of cyclobutane derivatives (Østby & Stenstrøm, 2014).

Photocatalysis and Light-Mediated Reactions

A novel approach for the [2+2] photocycloaddition of chalcones and cinnamic acid derivatives has been developed to construct cyclobutanes under visible light. This method overcomes the limitations associated with UV-light irradiation and highlights the potential of cyclobutane derivatives in light-mediated synthetic processes (Lei et al., 2017).

Catalytic Properties

Ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand have been prepared using cyclobutane derivatives. These complexes exhibit catalytic activity in the reduction of ketones and aldehydes, signifying the importance of cyclobutane-based ligands in catalysis (Mejuto et al., 2015).

Visible Light [2+2] Photocycloaddition

Flavin derivatives immobilized on mesoporous silica have been used to sensitize visible light [2+2] cycloaddition, producing cyclobutanes with high yields and diastereoselectivities. This application demonstrates the environmental benefits and operational simplicity of using cyclobutane derivatives in green chemistry (Špačková et al., 2017).

Solid-State Photodimerization

The solid-state [2+2] photodimerization and photopolymerization of α,ω-diarylpolyene monomers utilizing noncovalent intermolecular interactions have been explored. This research underscores the cyclobutane ring's potential in creating polymers and oligomers, which are challenging to achieve through other methods (Sonoda, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(bromomethyl)-1,1-dimethoxycyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIVEWFLPIQEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CBr)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

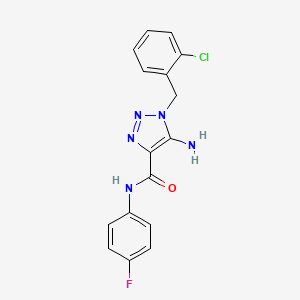

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)

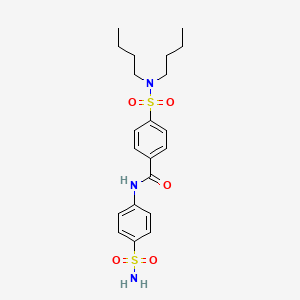

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)

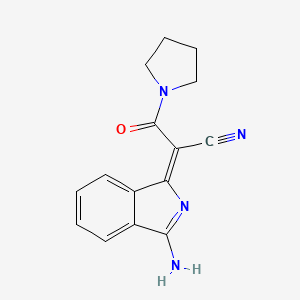

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)